molecular formula C9H13N3O3 B15293046 1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B15293046
M. Wt: 211.22 g/mol
InChI Key: WKZBAOYJFKURMN-UHFFFAOYSA-N
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Description

1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is a complex organic compound featuring an imidazole ring, a carboxylic acid group, and an isopropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps. One common method starts with the preparation of an imidazole derivative, followed by the introduction of the isopropylamino group and the carboxylic acid functionality. Key steps include:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the isopropylamino group: This step often involves the reaction of an intermediate with isopropylamine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(methylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
  • 1-(2-(ethylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid
  • 1-(2-(propylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid

Uniqueness

1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazole-4-carboxylic acid is unique due to the presence of the isopropylamino group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

Molecular Formula

C9H13N3O3

Molecular Weight

211.22 g/mol

IUPAC Name

1-[2-oxo-2-(propan-2-ylamino)ethyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C9H13N3O3/c1-6(2)11-8(13)4-12-3-7(9(14)15)10-5-12/h3,5-6H,4H2,1-2H3,(H,11,13)(H,14,15)

InChI Key

WKZBAOYJFKURMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1C=C(N=C1)C(=O)O

Origin of Product

United States

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